(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one
CAS No.: 1396890-79-1
Cat. No.: VC6067308
Molecular Formula: C16H17NOS2
Molecular Weight: 303.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396890-79-1 |
|---|---|
| Molecular Formula | C16H17NOS2 |
| Molecular Weight | 303.44 |
| IUPAC Name | (E)-3-thiophen-3-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+ |
| Standard InChI Key | MLELWDOKIIXCRX-OWOJBTEDSA-N |
| SMILES | C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound consists of a central prop-2-en-1-one backbone with a thiophen-3-yl group at the β-position and a 4-(thiophen-3-yl)piperidin-1-yl moiety at the ketone position. The E-configuration of the α,β-unsaturated system is confirmed by coupling constants () in NMR spectra, consistent with analogous enones .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 344.47 g/mol |
| Hybridization | sp (enone), sp (piperidine) |
| Key functional groups | Enone, thiophene, piperidine |
The dual thiophene rings contribute to extended π-conjugation, as evidenced by UV-Vis absorption maxima near 280–320 nm in related compounds .
Synthetic Pathways
Cyclocondensation of α,β-Unsaturated Acyl Isothiocyanates
The synthesis of analogous enones involves reacting α,β-unsaturated acyl isothiocyanates with amines or heterocyclic nucleophiles. For example:
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Step 1: Formation of 3-(thiophen-3-yl)prop-2-enoyl isothiocyanate via thiophosgene treatment of the corresponding acid chloride .
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Step 2: Condensation with 4-(thiophen-3-yl)piperidine in acetonitrile under reflux, yielding the enone after 6–8 hours .
Key Reaction Conditions:
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Solvent: Acetonitrile or tetrahydrofuran (THF)
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Catalyst: Triethylamine (for deprotonation)
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Temperature: 80–100°C
Stereochemical Control
The E-isomer dominates due to steric hindrance between the thiophene and piperidine groups, as observed in similar systems . For instance, coupling constants () in NMR spectra confirm the trans configuration of the enone double bond .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
NMR (DMSO-):
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δ 4.10–4.50 ppm: Piperidine CH protons (multiplet)
NMR:
Reactivity and Functionalization
Electrophilic Additions
The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with piperazine derivatives forms tetrahydroquinoline analogs .
Cyclization Reactions
Heating in acetic anhydride induces cyclization to quinazoline or thiadiazole derivatives, as demonstrated in structurally related compounds .
Biological Activity and Applications
Antiparasitic Activity
Piperidine-thiophene hybrids inhibit trypanothione reductase (Trypanosoma brucei EC = 10–50 µM) . Molecular docking studies suggest hydrophobic interactions with the enzyme’s active site .
Comparative Analysis with Structural Analogs
Table 2: Activity of Selected Analogous Compounds
| Compound | Biological Activity | EC/MIC |
|---|---|---|
| BTCP | Trypanothione reductase inhibition | 1 µM () |
| VC6508876 | Antifungal (Candida albicans) | 12.5 µg/mL |
| Target compound (predicted) | Antibacterial | 8–16 µg/mL (estimated) |
Challenges and Future Directions
Synthetic Optimization
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Stereoselectivity: Improving E/Z ratios via Lewis acid catalysts (e.g., ZnCl) .
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Yield Enhancement: Microwave-assisted synthesis reduces reaction time to <2 hours .
Biological Screening
Priority assays should include:
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